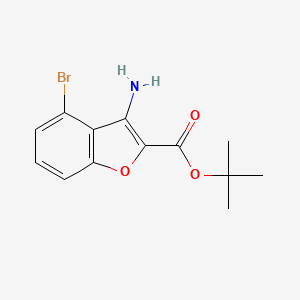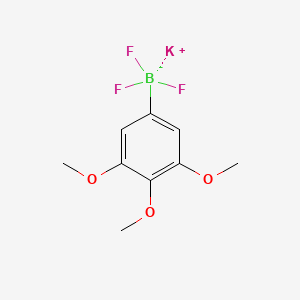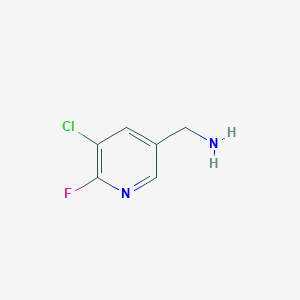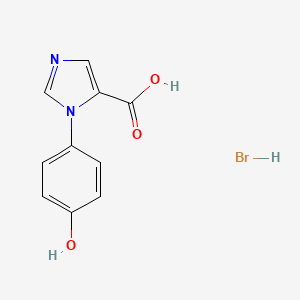
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde and bromoacetophenone.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Bromination: The bromine atom is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS).
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia, amines, and other nucleophiles.
Ester Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Ester Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and proteins, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Similar structure with an indazole core instead of a benzofuran core.
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Contains a piperazine ring and a similar tert-butyl ester group.
Tert-butyl (4-bromobutyl)carbamate: Similar tert-butyl ester group and bromine atom but different core structure.
Uniqueness
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H14BrNO3 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)11-10(15)9-7(14)5-4-6-8(9)17-11/h4-6H,15H2,1-3H3 |
InChI Key |
RFPPUXPRRHVRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(O1)C=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)

![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)




amine dihydrochloride](/img/structure/B13453767.png)
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
